2-Oxa-7-azaspiro[3.5]nonan-5-ol
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Overview
Description
2-Oxa-7-azaspiro[35]nonan-5-ol is a spirocyclic compound that features both an oxetane and an azaspiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-7-azaspiro[3.5]nonan-5-ol typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the condensation of appropriate starting materials, such as 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using reagents like Oxone® in formic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-7-azaspiro[3.5]nonan-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone® and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Oxa-7-azaspiro[3.5]nonan-5-ol has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Mechanism of Action
The mechanism of action of 2-Oxa-7-azaspiro[3.5]nonan-5-ol involves its interaction with molecular targets such as enzymes. For instance, it can bind to the active site of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in certain cancer cell lines . The compound’s structure allows it to form hydrogen bonds with specific residues in the enzyme, enhancing its binding affinity and efficacy.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic oxetane with a smaller ring size.
Morpholine: A common structural motif in medicinal chemistry, often used as a comparison for spirocyclic compounds.
Uniqueness
2-Oxa-7-azaspiro[3.5]nonan-5-ol is unique due to its larger ring size compared to 2-Oxa-6-azaspiro[3.3]heptane, which can influence its chemical reactivity and binding properties. Its spirocyclic structure also provides metabolic robustness, making it a valuable alternative to more common structures like morpholine in drug design .
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-oxa-7-azaspiro[3.5]nonan-5-ol |
InChI |
InChI=1S/C7H13NO2/c9-6-3-8-2-1-7(6)4-10-5-7/h6,8-9H,1-5H2 |
InChI Key |
KZEGPYKTEOGOEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C12COC2)O |
Origin of Product |
United States |
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